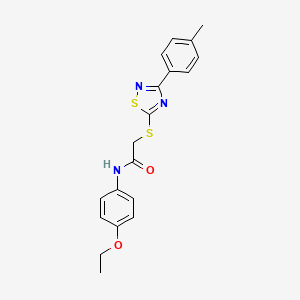

N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and an acetamide moiety linked via a thioether bridge. Notably, tautomerism has been observed in structurally related thiadiazole derivatives, such as the equilibrium between enol-imine and keto-amine forms in similar acetamide-thiazolidinone hybrids .

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S2/c1-3-24-16-10-8-15(9-11-16)20-17(23)12-25-19-21-18(22-26-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKFBYJXWGNVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the class of thiadiazole derivatives, known for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Synthesis

The compound features a thiadiazole ring which is a key structural motif associated with numerous pharmacological activities. The synthesis typically involves nucleophilic substitution reactions where thiadiazole derivatives are reacted with acetamides under specific conditions to yield the target compound. The presence of the ethoxy and p-tolyl groups enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

-

In Vitro Studies :

- A study reported that similar thiadiazole-based compounds showed IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines . These findings suggest that structural modifications can significantly enhance the anticancer activity of thiadiazole derivatives.

- Another investigation highlighted that compounds with a 1,3,4-thiadiazole scaffold demonstrated potent activity against multiple human cancer cell lines including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers .

-

Structure-Activity Relationship (SAR) :

- The position of substituents on the thiadiazole ring is crucial for its biological activity. For instance, shifting an ethoxy group from the para to ortho position resulted in a fourfold increase in anticancer potency .

- The introduction of various substituents has been shown to modulate the activity profile significantly; for example, replacing phenyl groups with more lipophilic moieties has led to enhanced cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, this compound may exhibit antimicrobial effects. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Findings on Antimicrobial Efficacy

Research has indicated that certain thiadiazole derivatives possess notable antibacterial and antifungal activities:

- Compounds with halogenated phenyl groups showed increased antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while demonstrating antifungal properties against strains like Candida albicans .

- The minimum inhibitory concentrations (MICs) for these compounds often fall below those of standard antibiotics, indicating their potential as novel antimicrobial agents .

Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | 2.32 µg/mL | Significant cytotoxicity observed |

| Anticancer | HepG2 | 10.10 µg/mL | Enhanced by structural modifications |

| Antimicrobial | S. aureus | MIC < 32 μg/mL | Effective against Gram-positive bacteria |

| Antimicrobial | C. albicans | MIC < 40 μg/mL | Exhibits antifungal properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Variations in Substituents

Substituent Modifications on the Aromatic Ring

- N-(2-methoxyphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide: This analog replaces the 4-ethoxyphenyl group with a 2-methoxyphenyl moiety.

- N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide : Substitution of thiadiazole with a triazole ring and introduction of a pyridinyl group could enhance metal-binding capacity or modulate kinase inhibition profiles .

Core Heterocycle Modifications

- 2-((4-Phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (Sodium Salt): This compound combines triazole and thiadiazole rings, demonstrating superior intermolecular interaction energy (vs. reference drugs) in enzyme binding studies, suggesting enhanced target affinity .

CDK5/p25 Inhibition

- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide : Exhibits an IC50 of 42 ± 1 nM against CDK5/p25, indicating potent kinase inhibition. The triazolo-thiadiazole core may contribute to ATP-competitive binding .

- 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide : With an IC50 of 30 ± 1 nM, the dichloro substitution enhances potency, likely through improved hydrophobic interactions .

Antibacterial and Anti-inflammatory Activity

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate: Shows higher intermolecular interaction energy than reference compounds, suggesting strong enzyme-target engagement .

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Key Research Findings and Implications

- Tautomerism Effects : Structural analogs like 3c-I/3c-A exist as tautomeric mixtures, which may influence bioactivity and stability .

- Substituent Impact : Ethoxy and methoxy groups on the phenyl ring modulate solubility and target affinity, while triazole-thiadiazole hybrids show enhanced enzyme interaction .

- Kinase Inhibition : Chlorine substitutions in acetamide derivatives significantly improve CDK5/p25 inhibition, suggesting a strategy for optimizing kinase-targeted therapies .

Q & A

Q. Optimization Tips :

- Temperature Control : Maintain 20–25°C during chloroacetyl chloride addition to minimize side reactions .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Purification : Recrystallization from ethanol-DMF mixtures enhances purity .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

A combination of techniques is critical:

- 1H/13C NMR : Identify protons and carbons in the ethoxyphenyl (δ ~6.8–7.2 ppm for aromatic protons) and thiadiazole (δ ~160–170 ppm for sulfur-linked carbons) moieties .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thioether (C-S, ~600–700 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

- X-ray Crystallography : Resolve ambiguous cases by determining crystal structure .

Advanced: How can researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

Repeat Experiments : Ensure reproducibility under controlled conditions.

Cross-Validation : Use complementary techniques (e.g., 2D NMR for proton-carbon correlations) .

Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Elemental Analysis : Confirm empirical formula discrepancies (e.g., %C, %H, %N) .

Advanced: What in silico strategies are suitable for predicting the biological activity of this compound?

Methodological Answer:

Molecular Docking : Screen against target proteins (e.g., kinases, enzymes) using AutoDock Vina to assess binding affinity .

QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends .

MD Simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories.

ADMET Prediction : Use tools like SwissADME to estimate solubility, permeability, and toxicity .

Basic: What are the solubility and stability profiles of this compound under various conditions?

Methodological Answer:

- Solubility Testing :

- Stability Assessment :

Advanced: How to design structure-activity relationship (SAR) studies focusing on the thiadiazole and acetamide moieties?

Methodological Answer:

Modify Substituents :

- Replace p-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

- Vary the ethoxy group’s position on the phenyl ring .

Biological Assays :

- Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Compare IC50 values to identify critical functional groups .

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients for polar intermediates .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol-water) for high-purity crystals .

- HPLC : Apply reverse-phase C18 columns for final purity validation (>95%) .

Advanced: How to resolve discrepancies between in vitro and in vivo activity data?

Methodological Answer:

Bioavailability Studies : Measure plasma concentration-time profiles in animal models.

Metabolite Identification : Use LC-MS to detect phase I/II metabolites .

Formulation Optimization : Encapsulate in liposomes to enhance solubility and target delivery .

Basic: What are the key steps in validating the compound’s purity?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm); ensure single peak retention .

- Melting Point : Compare experimental values (e.g., 180–185°C) with literature .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced: How to optimize bioavailability through structural modifications?

Methodological Answer:

Increase Solubility : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the acetamide .

Enhance Permeability : Reduce molecular weight (<500 Da) by removing bulky substituents .

Pro-Drug Strategy : Mask polar groups with ester linkages for improved absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.